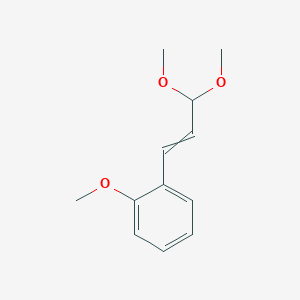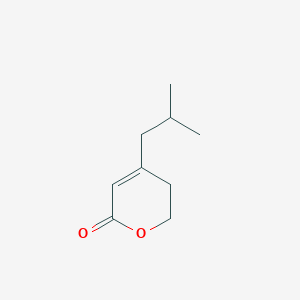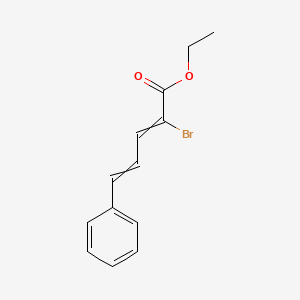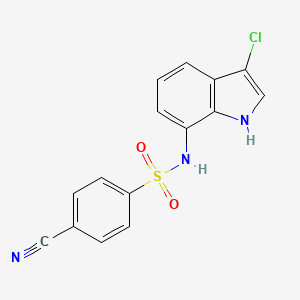
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 3,3-dimethoxyprop-1-en-1-yl group and a methoxy group at the 2-position. It is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with 3,3-dimethoxypropene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves bulk synthesis techniques. Large-scale synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the methoxy groups can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of a dimethoxyprop-1-en-1-yl group.
Methyl isoeugenol: Contains a methoxy group and a propenyl group on the benzene ring.
Isoeugenol methyl ether: Similar aromatic structure with different substituents.
Uniqueness
1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
433936-29-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,3-dimethoxyprop-1-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-13-11-7-5-4-6-10(11)8-9-12(14-2)15-3/h4-9,12H,1-3H3 |
InChI Key |
CJFBAIORUYSJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)

![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)




![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)

![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
